molecular formula C13H13BrN4O B8461776 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide

5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide

Cat. No.: B8461776
M. Wt: 321.17 g/mol
InChI Key: ROKOJSCQQSAHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzimidazole core.

    Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and a suitable catalyst.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Known for its bioactivity and potential therapeutic applications.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant medicinal chemistry applications.

    Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a pyridine ring and a methoxy group makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

6-(pyridin-4-ylmethoxy)-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C13H12N4O.BrH/c14-13-16-11-2-1-10(7-12(11)17-13)18-8-9-3-5-15-6-4-9;/h1-7H,8H2,(H3,14,16,17);1H

InChI Key

ROKOJSCQQSAHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC3=CC=NC=C3)NC(=N2)N.Br

Origin of Product

United States

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